![molecular formula C10H14BrNO B13182571 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol](/img/structure/B13182571.png)
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol
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Overview
Description
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol is an organic compound that features a bromophenyl group, an amino group, and a hydroxyl group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol typically involves the reaction of 2-bromobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-bromobenzaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-one.
Reduction: 3-Amino-1-(2-phenyl)-2-methylpropan-1-ol.
Substitution: 3-Amino-1-(2-methoxyphenyl)-2-methylpropan-1-ol.
Scientific Research Applications
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: It can be used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol involves its interaction with biological molecules through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The bromophenyl group may also participate in hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol
- 3-Amino-1-(2-iodophenyl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo analogs.
Biological Activity
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by an amino group and a bromophenyl moiety, allows for various interactions with biological targets, influencing enzyme activity and receptor binding.
The compound's structural components facilitate essential interactions:
- Amino Group : Capable of forming hydrogen bonds with enzymes and receptors, modulating their activity.
- Bromophenyl Moiety : Enhances hydrophobic interactions, which can improve binding affinity to biological targets compared to similar compounds lacking this feature.
These interactions are crucial for understanding the compound's mechanism of action in biological systems, particularly in modulating enzyme function or receptor activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Effects : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent. Studies have indicated that similar compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Its ability to interact with inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs. The presence of the amino group is particularly beneficial for this activity.
Antimicrobial Activity
A study assessed the antibacterial efficacy of compounds structurally similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:
Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
---|---|---|
This compound | 20 | 40 |
Ceftriaxone | 0.1 | 4 |
These results indicate that while the compound shows promise, it is less potent than established antibiotics like ceftriaxone .
Mechanistic Studies
Further investigations into the mechanism of action revealed that the compound could inhibit specific enzymes involved in bacterial metabolism. For instance, it was observed to affect the activity of β-lactamase enzymes, which are crucial for antibiotic resistance in bacteria . This inhibition could be attributed to the compound's ability to form stable complexes with the enzyme active sites.
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug development:
- Pharmaceutical Intermediates : The compound serves as a building block for synthesizing more complex molecules with enhanced therapeutic profiles.
- Therapeutic Agents : Ongoing research aims to develop derivatives with improved efficacy and reduced toxicity for treating infections and inflammatory diseases.
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-amino-1-(2-bromophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7(6-12)10(13)8-4-2-3-5-9(8)11/h2-5,7,10,13H,6,12H2,1H3 |
InChI Key |
RHTSXROVQGNOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1Br)O |
Origin of Product |
United States |
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